2-(2-fluorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Fluorine regioisomer SAR binding affinity modulation electron-withdrawing substituent position

2-(2-Fluorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 922130-82-3, MW 328.34 g/mol, formula C18H17FN2O3) is a synthetic acetamide derivative built on the 1-methyl-3,4-dihydroquinolin-2(1H)-one scaffold bearing a 2-fluorophenoxyacetyl side chain at the 6-position. The 1,2,3,4-tetrahydroquinoline (THQ) platform has been exploited for designing potent inhibitors of cholesteryl ester transfer protein (CETP), with lead compound Tetrahydroquinoline A achieving an IC50 of 39 nM against partially purified CETP.

Molecular Formula C18H17FN2O3
Molecular Weight 328.343
CAS No. 922130-82-3
Cat. No. B2746003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
CAS922130-82-3
Molecular FormulaC18H17FN2O3
Molecular Weight328.343
Structural Identifiers
SMILESCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3F
InChIInChI=1S/C18H17FN2O3/c1-21-15-8-7-13(10-12(15)6-9-18(21)23)20-17(22)11-24-16-5-3-2-4-14(16)19/h2-5,7-8,10H,6,9,11H2,1H3,(H,20,22)
InChIKeyZCEBLFJVEXFWDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 922130-82-3): Structural Profile and Scaffold Context for Procurement Decisions


2-(2-Fluorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 922130-82-3, MW 328.34 g/mol, formula C18H17FN2O3) is a synthetic acetamide derivative built on the 1-methyl-3,4-dihydroquinolin-2(1H)-one scaffold bearing a 2-fluorophenoxyacetyl side chain at the 6-position [1]. The 1,2,3,4-tetrahydroquinoline (THQ) platform has been exploited for designing potent inhibitors of cholesteryl ester transfer protein (CETP), with lead compound Tetrahydroquinoline A achieving an IC50 of 39 nM against partially purified CETP [2]. This scaffold has also yielded PKM2 activators with sub-micromolar AC50 values [3] and antiproliferative agents selective for nasopharyngeal carcinoma (NPC-TW01, IC50 = 0.6 μM) [4]. The 2-fluorophenoxy moiety introduces electron-withdrawing character that can modulate binding interactions through polarity and lipophilicity effects distinct from non-fluorinated or regioisomeric analogs.

Why 2-(2-Fluorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide Cannot Be Interchanged with Close Tetrahydroquinoline Analogs


The 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl core of compound 922130-82-3 presents a specific substitution pattern that governs both physicochemical properties and potential target engagement. The N-methyl group on the lactam nitrogen restricts conformational flexibility and modulates hydrogen-bond acceptor capacity compared to N—H analogs, while the 2-oxo group establishes a dipole that influences π-stacking and solvation. The 2-fluorophenoxyacetyl side chain at the 6-position introduces a unique combination of steric bulk, lipophilicity (computed clogP = 2.39 [1]), and electron-withdrawing character, creating a pharmacophoric profile distinct from ethoxy, 4-fluorophenoxy, or unsubstituted phenoxy congeners. In the context of the THQ scaffold, even minor modifications at the N-1 position dramatically alter biological activity: in the PKM2 activator series, changing the N-aryl sulfonamide substitution from 3-methylbenzene to 2-fluorobenzene shifted AC50 from 0.25 μM to 5.2 μM, a >20-fold potency difference [2]. Consequently, generic substitution of 922130-82-3 with a different N-substituted or 6-position modified THQ analog without experimental validation would risk compromising target engagement, selectivity, or ADME properties in any screening cascade.

Quantitative Differentiation Evidence for 2-(2-Fluorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 922130-82-3) Against Closest Comparators


2-Fluorophenoxy vs. 4-Fluorophenoxy Regioisomerism: Differential Electronic Effects on Target Binding

The ortho-fluorine substitution on the phenoxy ring in 922130-82-3 generates a distinct electronic and steric environment compared to the para-fluoro regioisomer (CAS 1005293-73-1). In the structurally related 2-oxo-N-aryl-tetrahydroquinoline-6-sulfonamide PKM2 activator series, moving the fluorine from the para to the ortho position on the N-aryl ring shifted the AC50 from 0.79 μM (4-fluoro-benzene, compound 28) to 5.2 μM (2-fluoro-benzene, compound 26), representing a 6.6-fold potency reduction [1]. This demonstrates that the fluorine position is not interchangeable and that ortho-fluorophenoxy substitution in 922130-82-3 can be expected to produce different target interaction profiles relative to para-fluoro analogs used in TRIM24 bromodomain ligand designs (e.g., PDB 4YAD co-crystallized ligand bearing 2,4-dimethoxybenzenesulfonamide) [2].

Fluorine regioisomer SAR binding affinity modulation electron-withdrawing substituent position

N-Methyl-2-oxo THQ Core vs. N-Propyl-2-oxo THQ Analog: Steric and Lipophilic Differentiation at the Lactam Nitrogen

922130-82-3 features an N-methyl substituent on the tetrahydroquinoline lactam, distinguishing it from the N-propyl analog 2-(2-fluorophenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 946269-54-1). The N-methyl group confers lower lipophilicity (computed clogP = 2.39 [1]) and reduced steric bulk compared to the N-propyl variant, which carries an additional two methylene units. In the CETP inhibitor platform built on the 1,2,3,4-tetrahydroquinoline scaffold, N-substitution was a critical determinant of potency: the optimized lead Tetrahydroquinoline A (IC50 = 39 nM against partially purified CETP) incorporates specific N-substitution that balances lipophilicity and target complementarity [2]. The smaller N-methyl group in 922130-82-3 preserves hydrogen-bond acceptor character at the lactam carbonyl while minimizing steric clash with adjacent binding pocket residues, a feature that the bulkier N-propyl analog may not replicate in all target contexts.

N-substitution SAR lipophilicity modulation tetrahydroquinoline core optimization

2-Fluorophenoxyacetyl vs. Ethoxyacetyl Side Chain at Position 6: Aromatic Interaction Potential and Metabolic Stability

The 2-fluorophenoxyacetyl side chain of 922130-82-3 provides an aromatic ring system capable of π-π stacking and edge-to-face interactions with aromatic protein residues, a feature absent in the ethoxyacetyl analog 2-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide. The fluorine atom at the ortho position of the phenoxy ring modulates the electron density of the aromatic system, with the electron-withdrawing effect reducing π-electron density and potentially favoring dipole-dipole and orthogonal multipolar interactions with protein targets [1]. In antiproliferative screening, a closely related 2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide bearing a naphthalen-2-yl substituent (compound 18) achieved an IC50 of 0.6 μM against NPC-TW01 cells with >83-fold selectivity over PBMCs (no cytotoxicity at 50 μM) [2], demonstrating that aromatic substituents at the 6-position acetamide linkage can drive both potency and selectivity. Replacement of the aromatic phenoxy group with an ethoxy chain would eliminate these aromatic interactions and may substantially alter both target binding and metabolic stability profiles.

2-fluorophenoxy pharmacophore ethoxy comparator metabolic stability π-stacking potential

Free 6-Amino Acetamide vs. N-Tosyl-Protected Analog: Differential Hydrogen-Bond Donor Capacity and Synthetic Tractability

Compound 922130-82-3 presents the 6-amino group as an acetamide linkage, preserving one hydrogen-bond donor (NH) and one acceptor (C=O) at the amide junction. In contrast, the N-tosyl analog 2-(2-fluorophenoxy)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide (CAS 1005293-73-1) incorporates a sulfonamide at the tetrahydroquinoline N-1 position, which adds a strong electron-withdrawing sulfonyl group, increases molecular weight (estimated MW ~480 vs. 328.34 for 922130-82-3), and significantly raises polar surface area. The 1-methyl-2-oxo motif in 922130-82-3 maintains the lactam carbonyl as an H-bond acceptor while the N-methyl prevents additional H-bond donation, resulting in a balanced H-bond donor/acceptor ratio (2 HBD / 5 HBA computed) compared to the N-tosyl analog. Furthermore, 922130-82-3 has been listed as a screening compound with >95% purity by multiple chemical suppliers, indicating established synthetic routes and quality control protocols [1].

hydrogen-bond donor tosyl-protected comparator synthetic accessibility medicinal chemistry building block

Tetrahydroquinoline Scaffold vs. Fully Aromatic Quinoline: Conformational Flexibility and Biological Target Space Differentiation

The partially saturated 1,2,3,4-tetrahydroquinolin-2-one core of 922130-82-3 confers conformational flexibility at the C3-C4 ethylene bridge that is absent in planar, fully aromatic quinoline analogs. This flexibility enables the THQ scaffold to adopt binding conformations that complement the topology of diverse protein pockets. Direct experimental evidence demonstrates the scaffold's versatility: THQ-based CETP inhibitor Tetrahydroquinoline A achieves IC50 = 39 nM [1], while 2-oxo-THQ-6-sulfonamides activate PKM2 with AC50 values as low as 0.25 μM (compound 24) [2], and THQ-6-yloxyacetamides show antiproliferative activity with IC50 = 0.6 μM against NPC-TW01 [3]. These three distinct mechanisms of action (CETP inhibition, PKM2 activation, antiproliferative activity) arising from a common scaffold demonstrate that the THQ core is a privileged structure capable of engaging multiple, unrelated biological targets—a versatility not observed with rigid quinoline analogs.

tetrahydroquinoline vs. quinoline scaffold flexibility CETP inhibition PKM2 activation

Evidence-Backed Research and Procurement Application Scenarios for 2-(2-Fluorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 922130-82-3)


Cardiovascular Drug Discovery: CETP Inhibitor Screening Based on the 1,2,3,4-Tetrahydroquinoline Platform

The 1,2,3,4-tetrahydroquinoline core is a validated platform for CETP inhibition, with the prototypical compound Tetrahydroquinoline A demonstrating IC50 = 39 nM against partially purified human CETP [1]. Compound 922130-82-3, bearing the same 1-methyl-2-oxo-THQ core with a 2-fluorophenoxyacetyl extension at the 6-position, represents a structurally differentiated analog suitable for expanding CETP inhibitor SAR beyond the published chemical space. Its computed clogP of 2.39 and TPSA of 82.35 Ų fall within favorable drug-like property space, supporting its use in hit expansion and lead optimization campaigns targeting HDL-C elevation for atherosclerosis treatment.

Cancer Metabolism Research: PKM2 Activator Screening Using Tetrahydroquinoline-6-Substituted Analogs

The 2-oxo-1,2,3,4-tetrahydroquinoline-6-substitution pattern has been validated as a productive scaffold for PKM2 activators, with optimized sulfonamide derivatives achieving AC50 values as low as 0.25 μM [2]. Compound 922130-82-3 replaces the sulfonamide linker with an acetamide, offering an alternative hydrogen-bonding geometry that may sample different interaction modes within the PKM2 allosteric pocket. Given that fluorine positional isomerism (ortho vs. para) produced a 6.6-fold potency shift in the PKM2 sulfonamide series [2], the 2-fluorophenoxy substitution in 922130-82-3 provides a distinct electronic profile worth evaluating in PKM2 activation assays.

Oncology Screening: Antiproliferative Profiling Leveraging 6-Acetamido-Tetrahydroquinolinone Selectivity

Tetrahydroquinolin-6-yloxyacetamide derivatives have demonstrated selective antiproliferative activity, with compound 18 achieving IC50 = 0.6 μM against NPC-TW01 nasopharyngeal carcinoma cells while sparing PBMCs at concentrations up to 50 μM (>83-fold selectivity window) [3]. Compound 922130-82-3, incorporating a 2-fluorophenoxy group in place of the naphthalen-2-yloxy moiety, may offer distinct cell-line selectivity patterns. The 2-fluorophenoxy group's electron-withdrawing character could modulate cytotoxicity profiles and is thus a rational inclusion in anticancer screening panels alongside the established naphthalenyl and substituted-phenyl congeners.

Chemical Biology Tool Compound Development: Bromodomain and Epigenetic Target Profiling

The 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl scaffold has been co-crystallized with the TRIM24 PHD-bromodomain (PDB 4YAD), demonstrating that the THQ core can productively engage epigenetic reader domains [4]. The 2-fluorophenoxyacetyl side chain of 922130-82-3 introduces a fluorine atom suitable for ¹⁹F NMR-based binding assays, enabling direct observation of protein-ligand interactions without isotopic labeling. This feature, combined with the scaffold's demonstrated bromodomain compatibility, positions 922130-82-3 as a candidate for developing fluorine-enabled chemical probes for bromodomain-containing proteins including TRIM24, BRPF1, and related BET family members.

Quote Request

Request a Quote for 2-(2-fluorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.